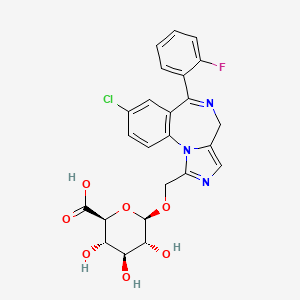

![molecular formula C22H17NO6S B1211961 1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione CAS No. 113831-00-8](/img/structure/B1211961.png)

1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adociaquinone B is a naturally occurring quinone-type compound first isolated from the marine sponge Adocia sp. and later from the sponge Xestospongia sp. . This compound belongs to the halenaquinone family, known for its diverse biological activities, including cytotoxic, antifungal, antimalarial, and antitumor properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die asymmetrische Totalsynthese von Adociaquinon B beinhaltet mehrere Schlüsselschritte. Ein bemerkenswertes Verfahren verwendet ein Meso-Cyclohexadienonderivat als Ausgangsmaterial . Die Synthese umfasst:

Desymmetrische intramolekulare Michael-Reaktion: Dieser Schritt bildet den [6,6]-bicyclischen Decalin B–C-Ring und das All-Kohlenstoff-Quartärstereozentrum an C-6 mit hohem enantiomeren Überschuss (bis zu 97 % ee).

Photoenoliserung/Diels-Alder-Reaktion: Diese Reaktion, die durch Titantetraisopropoxid (Ti(Oi-Pr)4) gefördert wird, baut den Naphthalindiol D–E-Ring auf.

Dehydratisierung und Aromatisierung: Diese Schritte finalisieren die Bildung der Naphthalinkernstruktur.

Industrielle Produktionsverfahren

Die industrielle Produktion von Adociaquinon B ist nicht gut dokumentiert, wahrscheinlich aufgrund seiner komplexen Struktur und der Spezifität seiner natürlichen Quellen. Fortschritte in der synthetischen organischen Chemie könnten in Zukunft den Weg für skalierbare Produktionsverfahren ebnen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Adociaquinon B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in stärker oxidierte Chinonderivate.

Reduktion: Bildung von Hydrochinonderivaten.

Substitution: Einführung verschiedener funktioneller Gruppen an bestimmten Positionen am Chinonkern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nukleophile (z. B. Amine, Thiole) werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinonderivate, die jeweils potenzielle biologische Aktivitäten besitzen .

Wissenschaftliche Forschungsanwendungen

Medizin: Wird auf seine antimykotischen, antimalariellen und Antitumor-Aktivitäten untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und bioaktiver Verbindungen.

Wirkmechanismus

Adociaquinon B übt seine Wirkungen durch mehrere molekulare Zielstrukturen und Signalwege aus:

Hemmung von Proteintyrosinkinasen: Es hemmt die Aktivität der pp60v-src-Proteintyrosinkinase, die an der Zellsignalisierung und der Krebsentwicklung beteiligt ist.

Topoisomerase-Hemmung: Es hemmt Topoisomerasen I und II, Enzyme, die für die DNA-Replikation und Zellteilung entscheidend sind.

Myosin Ca2+ ATPase-Hemmung: Es beeinflusst die Muskelkontraktion und die Zellmotilität durch Hemmung dieses Enzyms.

Phosphatase-Hemmung: Es hemmt Phosphatasen wie Cdc25B, MKP-1 und MKP-3, die an der Zellzyklusregulation beteiligt sind.

Wirkmechanismus

Adociaquinone B exerts its effects through several molecular targets and pathways:

Inhibition of Protein Tyrosine Kinases: It inhibits the activity of pp60v-src protein tyrosine kinase, which is involved in cell signaling and cancer progression.

Topoisomerase Inhibition: It inhibits topoisomerases I and II, enzymes crucial for DNA replication and cell division.

Myosin Ca2+ ATPase Inhibition: It affects muscle contraction and cellular motility by inhibiting this enzyme.

Phosphatase Inhibition: It inhibits phosphatases such as Cdc25B, MKP-1, and MKP-3, which are involved in cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

Adociaquinon B ist unter ähnlichen Verbindungen aufgrund seiner spezifischen biologischen Aktivitäten und seiner strukturellen Merkmale einzigartig. Zu ähnlichen Verbindungen gehören:

Halenaquinon: Bekannt für seine antibiotische Aktivität gegen Staphylococcus aureus und Bacillus subtilis.

Xestoquinon: Zeigt kardiotonische und zytotoxische Aktivitäten.

Viridin-artige Furanosteroide: Wie Viridin und Nodulisporiviridin E, die einen ähnlichen Naphtha[1,8-bc]furan-Kern teilen.

Adociaquinon B zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten und sein Potenzial als Leitverbindung für die Medikamentenentwicklung aus .

Eigenschaften

CAS-Nummer |

113831-00-8 |

|---|---|

Molekularformel |

C22H17NO6S |

Molekulargewicht |

423.4 g/mol |

IUPAC-Name |

1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione |

InChI |

InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3 |

InChI-Schlüssel |

KJMXEMKLXNMFIG-UHFFFAOYSA-N |

SMILES |

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |

Kanonische SMILES |

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |

Synonyme |

adociaquinone B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.